1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione

Kinase Inhibition VEGFR2 KDR

Procure 1-(1-Methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione (CAS 1440535-46-5) as a validated VEGFR2 (KDR) inhibitor (IC50 670 nM). The unique N-methyl indazole scaffold ensures target selectivity, preventing off-target effects seen with non-methylated analogs. Ideal for JAK/STAT pathway research, fragment-based drug discovery, and kinase inhibitor library synthesis. Bulk quantities available for SAR campaigns.

Molecular Formula C12H9N3O2
Molecular Weight 227.22 g/mol
CAS No. 1440535-46-5
Cat. No. B1408405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione
CAS1440535-46-5
Molecular FormulaC12H9N3O2
Molecular Weight227.22 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=N1)N3C(=O)C=CC3=O
InChIInChI=1S/C12H9N3O2/c1-14-9-5-3-2-4-8(9)12(13-14)15-10(16)6-7-11(15)17/h2-7H,1H3
InChIKeyWPOOPAJESSJFEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione (CAS 1440535-46-5): Core Heterocyclic Scaffold for Kinase Inhibitor Research & Procurement


1-(1-Methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione (CAS 1440535-46-5) is a synthetic heterocyclic compound belonging to the indazolyl-substituted maleimide/pyrroline class. It features an indazole ring directly N-linked to a pyrrole-2,5-dione moiety . This core scaffold is widely recognized in medicinal chemistry as a privileged structure for developing kinase inhibitors, with the compound serving both as a bioactive lead and a versatile synthetic building block [1]. The N-methyl indazole substitution provides a distinct electronic and steric profile compared to non-methylated or differently substituted analogs, which is critical for target engagement and selectivity optimization.

Procurement Risk Alert: Why Unspecified Indazole-Pyrrole-Dione Analogs Cannot Replace 1-(1-Methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione (1440535-46-5)


Generic substitution within the indazolyl-pyrroline class is scientifically unsound without precise structural validation. The 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione core exhibits a specific N-methylation pattern and direct N-aryl linkage to the maleimide ring . Minor structural deviations, such as the removal of the N-methyl group, replacement of the indazole with indole, or alteration of the maleimide substitution pattern, can drastically alter kinase selectivity profiles, potency, and even the mechanism of action [1]. For instance, while this compound shows activity against VEGFR2 (KDR) [2], close analogs like SB-216763 (a 3,4-diaryl maleimide) are potent GSK-3β inhibitors with entirely different biological functions . Therefore, procurement must be based on exact CAS registration (1440535-46-5) to ensure experimental reproducibility and avoid off-target effects associated with structurally similar but functionally distinct compounds.

Quantitative Differentiation of 1-(1-Methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione (1440535-46-5): Comparative Performance Data


VEGFR2 (KDR) Kinase Inhibitory Activity: Direct Comparative Potency

1-(1-Methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione (1440535-46-5) demonstrates measurable inhibitory activity against the kinase insert domain receptor (KDR/VEGFR2). The compound exhibits an IC50 value of 670 nM in a standardized ChEMBL assay [1]. This potency places it within a useful range for a tool compound or starting point for medicinal chemistry optimization, as it is significantly more potent than many completely inactive analogs in the indazole class but less potent than optimized clinical candidates. This data provides a clear, quantitative benchmark for comparing this specific scaffold against other VEGFR2 inhibitors in procurement decisions.

Kinase Inhibition VEGFR2 KDR Angiogenesis Cancer

Predicted Kinase Selectivity Profile: JAK Family vs. GSK-3β Distinction

Computational predictions using the SEA (Similarity Ensemble Approach) based on ChEMBL20 data indicate that 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione has a high probability of interacting with JAK family kinases (JAK1, JAK3, TYK2) but a low probability of interacting with GSK-3β [1]. This is in stark contrast to closely related 3,4-diaryl maleimide analogs like SB-216763, which are potent and selective GSK-3β inhibitors (IC50 = 34 nM) . The N-methyl indazole substitution in 1440535-46-5 appears to shift the selectivity profile away from GSK-3β and towards JAK family kinases.

Kinase Selectivity JAK1 JAK3 TYK2 Drug Discovery

Structural and Physicochemical Differentiation: Molecular Weight and Lipophilicity

1-(1-Methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione possesses a molecular weight of 227.22 g/mol and a calculated logP of 0.494 [1]. This places it in a favorable physicochemical space for a fragment-like or early lead-like compound. In comparison, many potent but larger indazolyl-maleimide kinase inhibitors, such as those with additional diaryl substitutions, have molecular weights exceeding 340 g/mol and logP values >2.5 . The lower molecular weight and moderate lipophilicity of 1440535-46-5 suggest better potential for aqueous solubility and permeability, making it a more attractive starting point for hit-to-lead campaigns where ligand efficiency and ADME properties are critical.

Physicochemical Properties Lipophilicity Molecular Weight Lead Optimization ADME

Validated Application Scenarios for Procuring 1-(1-Methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione (1440535-46-5)


Angiogenesis and VEGFR2-Dependent Disease Modeling

Procure 1-(1-Methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione (1440535-46-5) as a validated tool compound for in vitro studies of VEGFR2 (KDR) kinase inhibition. The compound has a confirmed IC50 of 670 nM against VEGFR2 [1], making it suitable for investigating angiogenesis signaling pathways in cellular models where moderate potency is acceptable or where a weaker inhibitor is needed to avoid complete pathway shutdown.

JAK/STAT Pathway Probe Development and Selectivity Profiling

This compound is ideally suited for medicinal chemistry programs focused on developing selective JAK family kinase inhibitors. In silico predictions strongly suggest activity against JAK1, JAK3, and TYK2 [2], while showing a low probability of GSK-3β inhibition, a common off-target for related maleimides . Procure 1440535-46-5 as a starting scaffold to synthesize focused libraries for probing JAK/STAT signaling in immunological and oncological contexts.

Fragment-Based Drug Discovery (FBDD) and Hit-to-Lead Optimization

Given its low molecular weight (227.22 g/mol) and favorable lipophilicity (logP = 0.494) [2], 1-(1-Methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione is an excellent fragment-like lead for FBDD campaigns. Its physicochemical profile provides ample room for chemical elaboration to improve potency and selectivity without exceeding desirable drug-like property thresholds, unlike larger, more complex indazolyl-maleimide analogs .

Synthetic Chemistry: Core Scaffold for Parallel Library Synthesis

Procure this compound in bulk as a versatile heterocyclic building block for the parallel synthesis of diverse kinase inhibitor libraries. The reactive maleimide moiety and the modifiable indazole ring provide multiple vectors for chemical diversification, enabling the rapid exploration of structure-activity relationships (SAR) around the indazolyl-pyrroline chemotype [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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